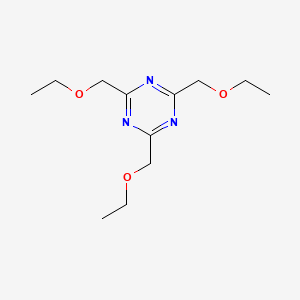
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is a chemical compound that combines a boronic ester with a long-chain fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate typically involves the esterification of docosanoic acid with a boronic ester precursor. One common method is the reaction of docosanoic acid with (2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic ester transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
- (2-Hydroxy-1,3,2-dioxaborolan-4-yl)methyl oleate
- Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is unique due to its combination of a long-chain fatty acid ester with a boronic ester. This structure imparts specific solubility, reactivity, and potential biological activity that distinguishes it from other boronic esters and fatty acid derivatives .
特性
CAS番号 |
95903-90-5 |
|---|---|
分子式 |
C25H49BO5 |
分子量 |
440.5 g/mol |
IUPAC名 |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl docosanoate |
InChI |
InChI=1S/C25H49BO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)29-22-24-23-30-26(28)31-24/h24,28H,2-23H2,1H3 |
InChIキー |
WSOOVTILYYOHPL-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


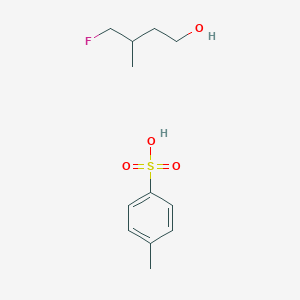
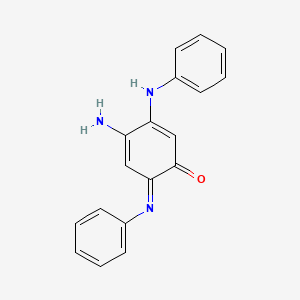
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
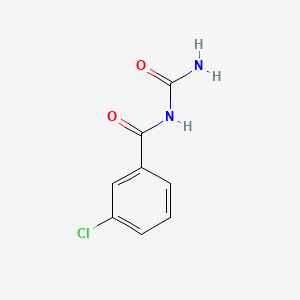
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
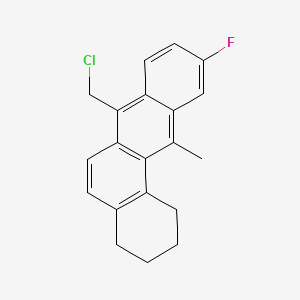
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
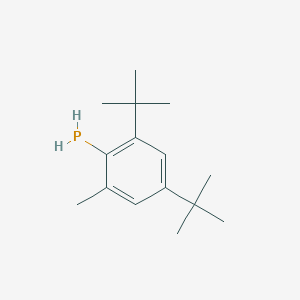
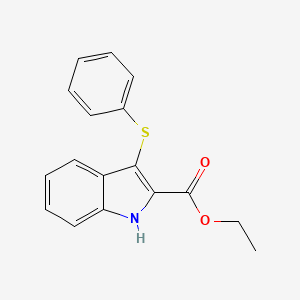
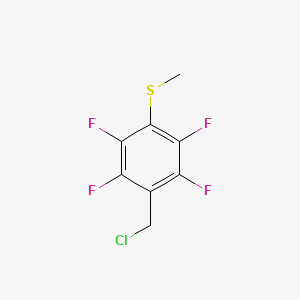

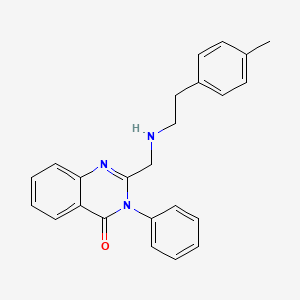
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
